2-Biphenylmethanol

Thermal Analysis Glass-Forming Materials Phase Behavior

2-Biphenylmethanol (2BPM) is the definitive ortho-substituted isomer for applications where substitution geometry dictates molecular performance. Unlike the readily crystallizing 4-isomer (4BPM, mp 96–100°C), 2BPM is a strong glass-former (fragility index m≈50) resistant to crystallization—making it essential for amorphous material studies and ortho-functionalized biphenyl synthesis (e.g., o-ethynylbiphenyl derivatives). Its distinct standard molar enthalpy of formation (ΔfHm⁰(cr) = -(107.9±3.7) kJ·mol⁻¹) provides a high-quality thermochemical benchmark for computational chemistry validation. The 3- and 4-BPM isomers are not interchangeable—substitution alters crystallization kinetics, thermal stability, and reaction outcomes. Specify 2BPM for isomer-critical research and synthesis.

Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
CAS No. 2928-43-0
Cat. No. B1359950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Biphenylmethanol
CAS2928-43-0
Molecular FormulaC13H12O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2CO
InChIInChI=1S/C13H12O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10H2
InChIKeyVKTQADPEPIVMHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Biphenylmethanol (CAS 2928-43-0) Sourcing Guide: Physical Identity, Purity Specifications, and Benchmarking for Organic Synthesis


2-Biphenylmethanol (2BPM, CAS 2928-43-0), also referred to as [1,1′-Biphenyl]-2-methanol or 2-phenylbenzyl alcohol, is a biphenyl-substituted primary alcohol (C₁₃H₁₂O, MW 184.23) widely used as a reactant and synthetic intermediate . Commercially available in purities ranging from 95% to ≥99% as a solid with a literature melting point of 46–48 °C and a boiling point of 96 °C at 0.04 mmHg , this compound is distinguished by its ortho-substitution geometry, which confers unique conformational and hydrogen-bonding characteristics relative to its para-substituted isomer [1].

2-Biphenylmethanol Procurement: Why Ortho-Substituted Biphenylmethanol Is Not Interchangeable with 3- or 4-Isomers


The biphenylmethanol isomers (2-, 3-, and 4-substituted) are not interchangeable in research or industrial applications due to fundamentally different thermodynamic and physical behaviors driven by their substitution patterns. Unlike the 4-isomer (4BPM), which exhibits a higher melting point (96–100 °C) and readily crystallizes upon cooling, the 2-isomer (2BPM) is a notably stronger glass-former with a fragility index (m) of ~50 on the Angell scale and demonstrates marked resistance to crystallization [1]. Furthermore, thermochemical analysis reveals that 2BPM possesses a significantly higher standard molar enthalpy of formation in the crystalline state (ΔfHm⁰ = -(107.9 ± 3.7) kJ·mol⁻¹) compared to 4BPM (ΔfHm⁰ = -(121.5 ± 4.2) kJ·mol⁻¹), directly reflecting its distinct molecular energetics and hydrogen-bonding network [2]. Consequently, substituting 2BPM with 3- or 4-BPM in synthetic pathways or material science formulations would introduce drastically different crystallization kinetics, thermal stability, and molecular packing—altering reaction outcomes and product performance.

2-Biphenylmethanol (CAS 2928-43-0) Quantitative Differentiation Data: Head-to-Head Comparisons for Informed Procurement


Thermal Behavior: Glass-Forming Ability and Crystallization Resistance of 2-Biphenylmethanol vs. 4-Biphenylmethanol

A direct DSC study of 2BPM and 4BPM isomers demonstrated that 2BPM easily vitrifies on cooling and shows strong resistance to crystallization, whereas 4BPM readily crystallizes [1]. 2BPM is characterized as a relatively strong glass-former with a fragility index of ~50 on the Angell scale [1].

Thermal Analysis Glass-Forming Materials Phase Behavior DSC

Thermochemical Stability: Standard Molar Enthalpy of Formation of 2-Biphenylmethanol vs. 4-Biphenylmethanol

Static-bomb combustion calorimetry measurements at T = 298.15 K revealed a significant difference in the crystalline-state standard molar enthalpy of formation (ΔfHm⁰) between the isomers [1]. 2BPM is thermodynamically less stable in the crystalline phase by approximately 13.6 kJ·mol⁻¹ relative to 4BPM.

Thermochemistry Combustion Calorimetry Energetics

Molecular Conformation: Intramolecular Hydrogen Bonding in 2-Biphenylmethanol vs. 4-Biphenylmethanol

Quantum-chemical calculations and thermochemical analysis have shown that 2BPM exhibits a distinct intramolecular hydrogen bond between the hydroxyl group and the adjacent phenyl ring, a conformation that is sterically impossible for the 4-isomer [1][2].

Hydrogen Bonding Conformational Analysis Spectroscopy Quantum Chemistry

Synthetic Utility: Regiospecific Derivatization of 2-Biphenylmethanol to o-Ethynylbiphenyl Scaffolds

2-Biphenylmethanol is specifically utilized as a precursor for the synthesis of o-ethynylbiphenyl and o-alkynylstyrene derivatives, leveraging the ortho-hydroxymethyl group for subsequent functionalization . The 3- and 4-isomers would lead to structurally distinct (meta- or para-) products with different properties.

Organic Synthesis Alkyne Synthesis Cross-Coupling Precursors

Crystal Engineering: Intermolecular Hydrogen-Bonded Tetramer Formation in Solid 2-Biphenylmethanol

X-ray crystallography studies have revealed that the molecules of 2BPM are combined into cyclic tetramers via intermolecular hydrogen bonds, forming a distinct supramolecular synthon in the solid state [1][2]. This contrasts with the simpler chain-like hydrogen-bonding patterns observed in the 4-isomer.

Crystal Engineering X-ray Diffraction Supramolecular Chemistry

Validated Application Scenarios for 2-Biphenylmethanol (CAS 2928-43-0) Based on Empirical Differentiation Data


Synthesis of Ortho-Substituted Biphenyl Derivatives for Ligand Design and Materials Chemistry

2BPM serves as the definitive starting material for the synthesis of ortho-functionalized biphenyls, such as o-ethynylbiphenyl derivatives . This is critical for constructing specialized ligands with constrained geometries for asymmetric catalysis or for creating building blocks in materials science where ortho-substitution patterns dictate molecular packing and optoelectronic properties. The use of 3- or 4-BPM isomers in these synthetic routes would yield regioisomeric products with different, and often undesired, physical and electronic characteristics.

Fundamental Research into Molecular Glass-Formers and Amorphous Pharmaceutical Formulations

Researchers investigating the phenomenon of glass formation and the stabilization of amorphous phases will find 2BPM to be a model compound due to its proven strong glass-forming ability and resistance to crystallization (fragility index m ≈ 50) [1]. Unlike the readily crystallizing 4BPM [1], 2BPM provides a robust experimental platform for studying vitrification kinetics, molecular mobility in the glassy state, and the fundamental principles governing amorphous solid dispersions for drug delivery.

Thermochemical Reference Data and Computational Chemistry Benchmarking

The precisely determined standard molar enthalpy of formation (ΔfHm⁰(cr) = -(107.9 ± 3.7) kJ·mol⁻¹) provides a high-quality thermochemical datum for 2BPM [2]. This value, distinct from that of 4BPM [2], serves as a reliable benchmark for testing and refining computational chemistry methods, particularly density functional theory (DFT) models, when predicting the energetics of ortho-substituted aromatic systems and intramolecular interactions.

Supramolecular Chemistry and Crystal Engineering Studies

2BPM's unique solid-state assembly into hydrogen-bonded cyclic tetramers [3][4] offers a well-defined supramolecular synthon for crystal engineering studies. This specific motif, absent in the 4-isomer [4], can be exploited to rationally design novel co-crystals or to probe the relationship between molecular structure and macroscopic crystal properties, making it a valuable tool for solid-state chemists and material scientists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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